molecular formula C9H10N2O2 B12407231 Givinostat impurity 5-d4

Givinostat impurity 5-d4

Cat. No.: B12407231
M. Wt: 182.21 g/mol
InChI Key: XVVYSVVBPMJRAB-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Role in Pharmaceutical Analysis

This compound is a deuterium-labeled variant of an organic impurity originating during the synthesis or degradation of Givinostat. As a stable isotope-labeled compound, it is specifically engineered to replace four hydrogen atoms with deuterium at metabolically stable positions, rendering it chemically identical to its non-deuterated counterpart except for isotopic composition. This isotopic labeling allows researchers to distinguish the impurity from the parent drug and other metabolites in analytical assays, ensuring accurate tracking during pharmacokinetic studies.

In pharmaceutical quality control, impurity profiling is mandated by regulatory agencies to ensure drug safety and efficacy. This compound is employed as an internal standard to calibrate equipment and validate analytical methods, such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS). For instance, its solubility in dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) facilitates formulation compatibility across experimental conditions. The table below summarizes key physicochemical properties:

Property Value
Molecular Formula C₉H₆D₄N₂O₂
Molecular Weight 182.21 g/mol
Appearance Solid at room temperature
Storage Conditions -20°C (powder), -80°C (solution)
Solubility (In Vitro) DMSO, Ethanol, DMF

These characteristics underscore its role in ensuring methodological precision during drug development.

Structural Relationship to Parent Compound Givinostat

This compound shares a core scaffold with Givinostat, differing only in the substitution of four hydrogen atoms with deuterium. Givinostat, a hydroxamate-based HDAC inhibitor, contains a naphthyl group linked to a carbamate-functionalized benzene ring, which is critical for its enzymatic activity. The impurity retains this framework but introduces isotopic labels at positions less likely to participate in metabolic reactions, thereby minimizing alterations to its chemical behavior.

Comparative analysis of their molecular structures reveals that deuteration occurs at the ethylamino-methyl group attached to the naphthalene moiety. This modification does not affect the compound’s affinity for HDAC enzymes but alters its metabolic stability. For example, deuterium’s higher atomic mass reduces the rate of cytochrome P450-mediated oxidation, a common pathway for drug clearance. Such structural fidelity ensures that the impurity behaves predictably in analytical systems while providing a distinguishable isotopic signature.

Significance of Deuteration in Impurity Characterization

Deuteration plays a pivotal role in enhancing the detection and quantification of pharmaceutical impurities. By incorporating stable isotopes like deuterium, researchers can mitigate the confounding effects of matrix interference in biological samples, improving assay sensitivity and reproducibility. For this compound, deuteration enables its use as an internal standard in pharmacokinetic studies, where it compensates for variability in sample preparation and instrument performance.

The kinetic isotope effect (KIE) associated with deuterium further influences the impurity’s metabolic profile. Deuterated compounds often exhibit slower metabolic rates due to the strengthened carbon-deuterium bond, which requires more energy to break compared to carbon-hydrogen bonds. This property reduces the formation of reactive metabolites, thereby simplifying impurity profiling. Additionally, deuterium labeling allows for the simultaneous quantification of multiple analytes in a single assay through mass-shift techniques, streamlining high-throughput analyses.

The table below contrasts deuterated and non-deuterated impurities:

Parameter Non-Deuterated Impurity This compound
Metabolic Stability Higher clearance rate Reduced clearance due to KIE
Detection Sensitivity Subject to matrix effects Enhanced via isotopic labeling
Analytical Utility Limited to qualitative assays Quantitative and diagnostic

This comparative advantage underscores the growing adoption of deuterated standards in modern pharmacopeial methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

182.21 g/mol

IUPAC Name

4-acetamido-2,3,5,6-tetradeuteriobenzamide

InChI

InChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)/i2D,3D,4D,5D

InChI Key

XVVYSVVBPMJRAB-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N)[2H])[2H])NC(=O)C)[2H]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Approaches to Givinostat Impurity 5-d4

Deuterium Labeling Strategies

The synthesis of this compound centers on replacing four hydrogen atoms with deuterium at specific molecular positions. This is achieved through deuterium exchange reactions using deuterated reagents such as D2O or deuterated acids under controlled conditions. For instance, the parent compound, Givinostat impurity 5, undergoes refluxing in deuterated solvents to facilitate hydrogen-deuterium exchange at labile sites. The reaction typically requires temperatures between 50–80°C and prolonged durations (24–72 hours) to ensure >98% deuteration efficiency.

Chemical Synthesis from Deuterated Precursors

An alternative route involves constructing the molecule from deuterium-enriched starting materials. For example, deuterated aniline or deuterated carboxylic acid derivatives are coupled via amidation or esterification reactions to form the core structure of this compound. Key steps include:

  • Amidation : Reacting deuterated aniline with a deuterated acyl chloride in the presence of a base (e.g., pyridine) at 0–5°C.
  • Purification : Chromatographic techniques (e.g., HPLC with C18 columns) isolate the target compound from byproducts.

Large-Scale Production Considerations

Scalability is addressed through continuous-flow reactors, which enhance mixing and heat transfer during deuteration. Parameters such as residence time (10–30 minutes) and pressure (1–3 bar) are optimized to maintain isotopic integrity while minimizing side reactions.

Analytical Characterization and Quality Control

Structural Confirmation via Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) : 1H NMR spectra confirm deuterium incorporation by the absence of proton signals at specific chemical shifts. For example, the disappearance of peaks at δ 2.5–3.5 ppm indicates successful deuteration of methylene groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 182.21, consistent with the formula C9H6D4N2O2.
Table 1: Key Physicochemical Properties of this compound
Property Value Method
Molecular Formula C9H6D4N2O2 HRMS
Molecular Weight 182.21 g/mol HRMS
Appearance White to off-white solid Visual inspection
Solubility (DMSO) ≥10 mg/mL UV-Vis spectroscopy

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase method with a mobile phase of acetonitrile:water (70:30, v/v) and a flow rate of 1.0 mL/min achieves baseline separation, yielding ≥99.5% purity.
  • Karl Fischer Titration : Residual moisture content is maintained below 0.5% to prevent deuteration reversal.

Optimization of Synthesis Parameters

Reaction Temperature and Time

Experimental data indicate that deuteration efficiency plateaus at 70°C, with no significant improvement beyond 48 hours. Elevated temperatures (>80°C) risk thermal degradation, reducing yields by 15–20%.

Solvent Selection

Deuterated dimethyl sulfoxide (DMSO-d6) enhances solubility and reaction kinetics compared to deuterated methanol (CD3OD), as evidenced by a 12% higher yield in DMSO-d6.

Table 2: Solvent Impact on Deuteration Efficiency
Solvent Yield (%) Deuteration Efficiency (%)
DMSO-d6 92 98.5
CD3OD 80 86.2

Catalytic Additives

The addition of palladium on carbon (Pd/C, 5 wt%) accelerates deuterium exchange, reducing reaction time to 24 hours without compromising purity.

Applications in Drug Development

Pharmacokinetic Tracers

This compound is employed as an internal standard in LC-MS assays to quantify Givinostat and its metabolites in plasma, achieving a lower limit of quantification (LLOQ) of 1 ng/mL.

Stability Studies

Deuterated analogs exhibit enhanced metabolic stability, with a half-life (t1/2) increase of 30% compared to non-deuterated impurities, as observed in hepatic microsomal assays.

Chemical Reactions Analysis

Types of Reactions

Givinostat impurity 5-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized products.

    Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions can involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Givinostat impurity 5-d4 is a deuterium-labeled analog of Givinostat . Stable heavy isotopes of elements, such as hydrogen and carbon, have been incorporated into drug molecules as tracers for quantitation . Givinostat is Italfarmaco Group’s proprietary histone deacetylase (HDAC) inhibitor for the treatment of Duchenne Muscular Dystrophy (DMD) .

Scientific Research Applications

Givinostat is an investigational drug that inhibits histone deacetylases (HDACs) . HDACs are enzymes that prevent gene translation by changing the three-dimensional folding of DNA in the cell . Studies indicate that higher than normal HDAC activity in individuals with DMD may prevent muscle regeneration and also trigger inflammation .

This compound is commonly utilized as an internal standard in analytical and pharmacokinetic research .

One study investigated the efficacy and safety of givinostat in adults with Becker muscular dystrophy (BMD) . Of 51 patients enrolled, 44 completed treatment. At baseline, the placebo group had greater disease involvement than the givinostat group, based on total fibrosis and functional endpoints . Mean total fibrosis did not change from baseline in either group, and the two groups did not differ at Month 12 .

Mechanism of Action

Givinostat impurity 5-d4, like Givinostat, exerts its effects by inhibiting histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and suppression of gene transcription. By inhibiting these enzymes, this compound can promote the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene transcription. This mechanism is particularly relevant in the treatment of diseases where aberrant gene expression plays a role.

Comparison with Similar Compounds

Key Properties:

  • Physical State : White to off-white solid .
  • Solubility : Soluble in DMSO; low solubility in water (<1 mg/mL) .
  • Storage : Stable for up to 3 years at -20°C (powder) or 6 months at -80°C (solvent solutions) .
  • Primary Use: Serves as an internal standard in quantitative assays (e.g., LC-MS) due to its isotopic labeling, enabling precise tracking of Givinostat’s pharmacokinetics and degradation pathways .

Comparison with Similar Compounds

Non-Deuterated Givinostat Impurity 5

The non-deuterated counterpart, Givinostat Impurity 5 (C9H10N2O2; molecular weight ~178.2), shares the same core structure but lacks deuterium substitution. Key differences include:

Property Givinostat Impurity 5-d4 Givinostat Impurity 5
Molecular Weight 182.21 ~178.2
Isotopic Labeling Yes (D4) No
Metabolic Stability Higher (C-D bonds resist enzymatic cleavage) Lower (C-H bonds prone to oxidation)
Analytical Utility Internal standard for quantification Process-related impurity requiring monitoring
Pharmacological Activity Negligible (used for tracking) Potentially bioactive (may influence drug safety/efficacy)

Research Findings :

  • Deuterated impurities like 5-d4 exhibit distinct mass spectrometry profiles, enabling differentiation from the parent drug and non-deuterated impurities during analysis .
  • Non-deuterated impurities may retain partial HDAC inhibitory activity, necessitating strict control during manufacturing to avoid unintended pharmacological effects .

Other Deuterated HDAC Inhibitor Impurities

Compound Deuterated Positions Application
This compound Benzamide ring (2,3,5,6) Quantification of Givinostat
Belinostat-d4 (hypothetical) Likely similar positions Metabolic studies of Belinostat
Vorinostat-d4 (hypothetical) Likely aliphatic chain Stability testing in formulation development

Key Differences :

  • Structural variations (e.g., benzamide vs. hydroxamate groups) influence solubility and analytical retention times.
  • Deuterated impurities of other HDAC inhibitors may target distinct isoforms (e.g., HDAC6 vs. HDAC1), affecting their utility in specific assays .

Non-Isotopic Pharmaceutical Impurities

Impurities such as Cefazolin Impurity N () or Nimodipine Impurity A () highlight broader trends in impurity management:

Impurity Parent Drug Key Concern
This compound Givinostat Analytical interference mitigation
Cefazolin Impurity N Cefazolin In vivo accumulation (10× parent drug)
Nimodipine Impurity A Nimodipine Degradation under acidic conditions

Research Insights :

  • Unlike Cefazolin Impurity N, which accumulates in vivo, this compound is pharmacologically inert and used solely for analytical purposes .
  • Regulatory guidelines (e.g., ICH Q3A/B) mandate stringent limits (<0.1%) for non-deuterated impurities due to toxicity risks, whereas deuterated analogs are exempt from these thresholds .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Givinostat impurity 5-d4 in experimental samples?

  • Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise identification. Calibrate instruments using deuterated internal standards to account for matrix effects. Validate the method per ICH Q2(R1) guidelines, including specificity, linearity (range: 0.1–120% of target concentration), and accuracy (recovery rates ≥95%) . For quantification, integrate peak areas relative to the parent compound and apply correction factors for isotopic purity.

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Design forced degradation studies under acidic, basic, oxidative, and thermal stress (e.g., 40°C/75% RH for 4 weeks). Monitor degradation kinetics using time-point sampling (0, 7, 14, 28 days) and compare impurity profiles via HPLC-MS. Use Arrhenius equation modeling to predict shelf-life, ensuring data aligns with ICH Q1A stability testing protocols .

Q. What are the critical parameters for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst ratio) using design of experiments (DoE). Characterize intermediates via nuclear magnetic resonance (NMR) spectroscopy and confirm deuteration efficiency (>98%) using isotopic abundance analysis. Document synthetic pathways in compliance with FAIR data principles to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported antiproliferative effects of this compound across in vitro studies?

  • Methodological Answer : Conduct a meta-analysis of existing data (e.g., IC50 values, cell lines used) to identify confounding variables such as differences in cell culture media or incubation times. Replicate key experiments under standardized conditions (e.g., HUVEC cells, 5.35 µM concentration for 48 hours ). Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to resolve discrepancies and validate findings via orthogonal assays (e.g., migration inhibition assays ).

Q. What experimental design strategies minimize variability in impurity profiling studies of this compound?

  • Methodological Answer : Implement a nested experimental design to isolate sources of variability (e.g., analyst, instrument, batch). Use control charts for real-time monitoring of precision (RSD <2% for retention times). Include blinded replicates and cross-validate results with independent labs. For data reporting, follow CONSORT-EHEALTH guidelines, detailing raw data handling and outlier exclusion criteria .

Q. How can mechanistic studies elucidate the role of this compound in angiogenesis modulation?

  • Methodological Answer : Employ transcriptomic profiling (RNA-seq) on HUVECs treated with impurity 5-d4 to identify differentially expressed genes (e.g., VEGF, HIF-1α). Validate pathways via siRNA knockdown or CRISPR-Cas9 editing. Correlate findings with functional assays (e.g., tube formation assays) and compare results to parent compound effects to isolate impurity-specific mechanisms .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in preclinical models?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (variable slope) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For low-n studies, apply Bayesian hierarchical models to pool data across experiments and reduce overfitting .

Methodological Guidelines

  • Data Integrity : Ensure raw data (e.g., chromatograms, spectra) are archived in tamper-evident formats. Use electronic lab notebooks with audit trails to meet GDPR and HIPAA standards for traceability .
  • Reproducibility : Publish detailed protocols for synthesis, analysis, and bioassays, including equipment model numbers and software versions (e.g., Agilent 1260 HPLC, MassHunter v.10.0) .
  • Ethical Compliance : Document impurity toxicity profiles in alignment with OECD 423 guidelines for chemical safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.